molecular formula C12H13N3O2S B7745863 4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid

Cat. No.: B7745863
M. Wt: 263.32 g/mol
InChI Key: VQMZQWICFVZKMK-ZSOIEALJSA-N
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Description

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid is an organic compound with the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol This compound is characterized by the presence of a benzoic acid moiety linked to a hydrazinylidene group, which is further connected to a prop-2-enylcarbamothioyl group

Preparation Methods

The synthesis of 4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using potassium permanganate (KMnO4) to form carboxylic acids . Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) to convert the compound into its corresponding alcohol. Substitution reactions can occur at the benzoic acid moiety, where electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex organic molecules. In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties . In medicine, it could be explored for its potential therapeutic effects, including its ability to interact with specific molecular targets or pathways. Additionally, the compound may have industrial applications, such as in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the benzoic acid moiety may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid can be compared with other similar compounds, such as benzoic acid derivatives and hydrazine derivatives. For example, benzoic acid itself is a simple aromatic carboxylic acid with various applications in food preservation and medicine. Hydrazine derivatives, on the other hand, are known for their diverse biological activities and are used in the synthesis of pharmaceuticals and agrochemicals . The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.

Similar Compounds

  • Benzoic acid
  • Hydrazine derivatives
  • Azo dye derivatives
  • Benzothiazole derivatives

These compounds share structural similarities with this compound and may exhibit related chemical and biological properties .

Properties

IUPAC Name

4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-7-13-12(18)15-14-8-9-3-5-10(6-4-9)11(16)17/h2-6,8H,1,7H2,(H,16,17)(H2,13,15,18)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMZQWICFVZKMK-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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